molecular formula C3H6ClNO B8070390 N-(prop-2-yn-1-yl)hydroxylamine hydrochloride

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride

Cat. No. B8070390
M. Wt: 107.54 g/mol
InChI Key: FQRJNFFRZHSEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C3H6ClNO and its molecular weight is 107.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ligand Synthesis and Metal Interaction : Hydroxylamine hydrochloride reacts with prop-2-enamide to form a hydroxylamine-(diamido) ligand, which can interact with chromium(III) to form complexes. These complexes have potential applications in biological systems due to their modified reaction kinetics and stability (Tziouris et al., 2014).

  • Organic Synthesis : N-(prop-2-yn-1-yl)hydroxylamine hydrochloride is used in the synthesis of various organic compounds, such as α-hydroxylamino oximes and their derivatives (Voinov & Volodarsky, 1997).

  • Cyclocondensation Reactions : This compound is involved in cyclocondensation reactions with specific ketones to form isoxazoline rings, which have applications in synthesizing novel organic molecules (Guo, Qi, & Chang, 2006).

  • Synthesis of α,β-Unsaturated Amides and Alkenyl Nitriles : It's used in a highly selective method for synthesizing these compounds from propargylic alcohols, expanding its application in organic chemistry (Han et al., 2015).

  • Preparation of N-Hydroxy(tetrahydrofuran-2-yl)amines : These amines have diverse applications including the synthesis of chiral heterocycles, aminophosphonic acids, and other pharmaceuticals. They exhibit various biological activities such as antioxidant and antibacterial properties (Vasilenko et al., 2017).

  • Antibacterial Activity : Certain compounds synthesized using hydroxylamine hydrochloride demonstrate significant antibacterial properties, making them valuable in pharmaceutical research (Mehta, 2016).

  • Genotoxicity Studies : It's used in cytology for studying chromosome aberrations, which is important for understanding the mutagenic and carcinogenic potentials of chemicals (Jana, Prasad, & Moutschen, 1974).

properties

IUPAC Name

N-prop-2-ynylhydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO.ClH/c1-2-3-4-5;/h1,4-5H,3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRJNFFRZHSEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
Reactant of Route 2
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
Reactant of Route 3
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
Reactant of Route 4
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
Reactant of Route 5
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
Reactant of Route 6
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.